2-Amino-5-(N-Boc-piperidin-3-yl)pyridine
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Overview
Description
2-Amino-5-(N-Boc-piperidin-3-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 2-position and a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized and protected with a Boc group to prevent unwanted reactions.
Coupling with Pyridine: The protected piperidine is then coupled with a pyridine derivative under specific conditions, often involving a catalyst and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation reactions to form various derivatives.
Reduction: The compound can be reduced to modify the piperidine ring or the pyridine ring.
Substitution: The amino group and the Boc-protected piperidine can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reactions but can include various substituted pyridines and piperidines, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry: 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize molecules that target specific biological pathways, potentially leading to new therapeutic agents.
Industry: The compound is also used in the development of agrochemicals and materials science. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The Boc group can be removed under acidic conditions to reveal the active piperidine, which can then participate in binding interactions with the target.
Comparison with Similar Compounds
2-Amino-5-(N-Boc-piperidin-3-yl)pyridine: can be compared with other Boc-protected piperidine derivatives and amino-substituted pyridines.
2-Aminopyridine-5-boronic acid pinacol ester: is another compound with a similar pyridine structure but different functional groups.
Uniqueness: The combination of the Boc-protected piperidine and the amino-substituted pyridine in this compound provides a unique scaffold that can be tailored for specific applications in drug design and organic synthesis. Its versatility in undergoing various chemical reactions makes it a valuable compound in multiple fields of research.
Properties
IUPAC Name |
tert-butyl 3-(6-aminopyridin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-4-5-12(10-18)11-6-7-13(16)17-9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHJXVYDHIQEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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